molecular formula C12H23NO B13993247 Hexanamide, N-cyclohexyl CAS No. 10264-27-4

Hexanamide, N-cyclohexyl

Cat. No.: B13993247
CAS No.: 10264-27-4
M. Wt: 197.32 g/mol
InChI Key: BSUQYCXDASMZBB-UHFFFAOYSA-N
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Description

Hexanamide, N-cyclohexyl is an organic compound with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.3171 g/mol It is a derivative of hexanamide where the amide nitrogen is bonded to a cyclohexyl group

Preparation Methods

Hexanamide, N-cyclohexyl can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of hexanoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.

    Industrial Production Methods: Industrially, the compound can be produced by catalytic hydrogenation of hexanenitrile in the presence of cyclohexylamine. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Hexanamide, N-cyclohexyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of hexylamine and cyclohexylamine.

    Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexanamide, N-cyclohexyl has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexanamide, N-cyclohexyl involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, such as glucose dehydrogenase, thereby disrupting essential metabolic pathways . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Hexanamide, N-cyclohexyl can be compared with other similar compounds, such as:

    Hexanamide: The parent compound without the cyclohexyl group. It has a simpler structure and different chemical properties.

    Cyclohexylamine: A related compound where the amide group is replaced by an amine group. It exhibits different reactivity and applications.

    N-methylcyclohexylamine: Another derivative where the amide nitrogen is bonded to a methyl group instead of a hexyl group.

Properties

CAS No.

10264-27-4

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-cyclohexylhexanamide

InChI

InChI=1S/C12H23NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h11H,2-10H2,1H3,(H,13,14)

InChI Key

BSUQYCXDASMZBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1CCCCC1

Origin of Product

United States

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